Intrinsic Ba2+ Vacancies: A Structural Differentiator from Ca3P2 and Sr3P2
Unlike the ideal stoichiometric M3P2 formulas of its lighter alkaline earth analogs Ca3P2 and Sr3P2, bulk Ba3P2 inherently contains a high concentration of Ba2+ vacancies. Structural refinement shows it crystallizes as Ba4P2.67□0.33 (where □ = vacancy) in the anti-Th3P4 structure type, a feature not reported for the calcium or strontium counterparts [1].
| Evidence Dimension | Crystal Structure and Cation Vacancy Concentration |
|---|---|
| Target Compound Data | Ba3P2 = Ba4P2.67□0.33 (8.25% Ba vacancies); Cubic space group I4̅3d; a = 9.7520(7) Å |
| Comparator Or Baseline | Ca3P2 / Sr3P2: Reported as fully stoichiometric M3P2 structures without intrinsic cation vacancies |
| Quantified Difference | Presence of ~8.25% Ba vacancies vs. absence of intrinsic cation vacancies in Ca3P2/Sr3P2 |
| Conditions | Single-crystal X-ray diffraction structural refinement |
Why This Matters
Intrinsic cation vacancies are a critical lever for tuning ionic transport and defect-mediated properties; procurement for applications in solid-state ionics or defect chemistry requires a phase with this specific, non-negotiable structural characteristic.
- [1] Dolyniuk, J. A.; Kaseman, D. C.; Sen, S.; Zhao, J.; Osterloh, F. E.; Kovnir, K. Ba and Sr Binary Phosphides: Synthesis, Crystal Structures, and Bonding Analysis. Inorganic Chemistry 2015, 54 (17), 8608-8616. View Source
